molecular formula C8H7N3OS B017922 3-Aminothieno[2,3-c]pyridine-2-carboxamide CAS No. 111042-94-5

3-Aminothieno[2,3-c]pyridine-2-carboxamide

Cat. No. B017922
CAS RN: 111042-94-5
M. Wt: 193.23 g/mol
InChI Key: XEDQLEVXTTUTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminothieno[2,3-c]pyridine-2-carboxamide (ATPCA) is a heterocyclic compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C9H7N3OS.

Mechanism of Action

The mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
3-Aminothieno[2,3-c]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain oncogenes. In addition, it has been found to have neuroprotective effects, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Aminothieno[2,3-c]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. However, one limitation is that the mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research on 3-Aminothieno[2,3-c]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs, which could have therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential neuroprotective effects of 3-Aminothieno[2,3-c]pyridine-2-carboxamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide and its potential applications in drug discovery and development.

Synthesis Methods

3-Aminothieno[2,3-c]pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminopyridine. Another method involves the reaction of 2-aminothiophene-3-carboxylic acid with methyl isocyanate, followed by the reaction with 2-aminopyridine.

Scientific Research Applications

3-Aminothieno[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 3-Aminothieno[2,3-c]pyridine-2-carboxamide has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

111042-94-5

Product Name

3-Aminothieno[2,3-c]pyridine-2-carboxamide

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-aminothieno[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H7N3OS/c9-6-4-1-2-11-3-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12)

InChI Key

XEDQLEVXTTUTCZ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=C(S2)C(=O)N)N

Canonical SMILES

C1=CN=CC2=C1C(=C(S2)C(=O)N)N

synonyms

Thieno[2,3-c]pyridine-2-carboxamide, 3-amino- (9CI)

Origin of Product

United States

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